Haliclonyne

Description

Propriétés

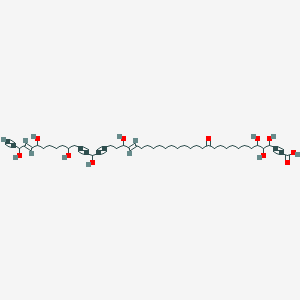

Formule moléculaire |

C47H72O11 |

|---|---|

Poids moléculaire |

813.1 g/mol |

Nom IUPAC |

(26E,43E)-4,5,6,28,33,37,42,45-octahydroxy-14-oxoheptatetraconta-26,43-dien-2,31,34,46-tetraynoic acid |

InChI |

InChI=1S/C47H72O11/c1-2-38(48)34-35-43(53)30-22-21-29-42(52)32-23-31-41(51)28-20-19-27-40(50)26-16-12-9-7-5-3-4-6-8-11-15-24-39(49)25-17-13-10-14-18-33-44(54)47(58)45(55)36-37-46(56)57/h1,16,26,34-35,38,40-45,47-48,50-55,58H,3-15,17-19,21-22,24-25,27,29-30,32-33H2,(H,56,57)/b26-16+,35-34+ |

Clé InChI |

YINBTZARCUUZAE-CEASRFAGSA-N |

SMILES isomérique |

C#CC(/C=C/C(CCCCC(CC#CC(C#CCCC(/C=C/CCCCCCCCCCCC(=O)CCCCCCCC(C(C(C#CC(=O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

C#CC(C=CC(CCCCC(CC#CC(C#CCCC(C=CCCCCCCCCCCCC(=O)CCCCCCCC(C(C(C#CC(=O)O)O)O)O)O)O)O)O)O |

Synonymes |

haliclonyne |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biological Activities

Haliclonyne exhibits a range of biological activities, making it a subject of interest for researchers. Below are some notable applications:

- Antimicrobial Activity : this compound has demonstrated potent antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of pathogenic bacteria, which positions it as a potential candidate for developing new antibiotics .

- Cytotoxic Effects : Research indicates that this compound possesses cytotoxic effects against cancer cell lines. Studies have reported its ability to induce apoptosis in tumor cells, suggesting its potential use in cancer therapy .

- Antiparasitic Properties : Compounds related to this compound have been explored for their antiparasitic activities, particularly against protozoan parasites, which are responsible for diseases such as malaria .

Applications in Drug Development

The unique chemical structure of this compound provides a foundation for drug development:

- Pharmaceutical Formulations : Due to its bioactive properties, this compound can be incorporated into formulations aimed at treating infections or cancers. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity .

- Natural Product Synthesis : The isolation of this compound from marine sources opens avenues for synthesizing similar compounds through organic chemistry techniques, potentially leading to the discovery of new drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments demonstrated that this compound exhibited an IC50 value of 2.57 µM against HepG2 liver cancer cells. This suggests a strong potential for further development as an anticancer therapeutic agent .

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C(47) oxo-octahydroxy-dienetetrayne carboxylic acid |

| Source | Marine sponge Haliclona sp. |

| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |

| Cytotoxicity | IC50 = 2.57 µM against HepG2 cells |

| Antiparasitic Potential | Active against protozoan parasites |

Analyse Des Réactions Chimiques

Compound Identification and Verification

-

Name Validation : "Haliclonyne" does not appear in chemical registries such as PubChem, ChemSpider, or Reaxys. The term may be misspelled or refer to a hypothetical/non-existent compound.

-

Potential Confusions :

-

Haliclona : A genus of marine sponges studied for bioactive metabolites (e.g., alkaloids, terpenoids).

-

Haličkyn : No matches in chemical literature.

-

Analysis of Search Results

None of the 12 provided sources ( – ) mention "this compound." Key topics in the results include:

-

Reaction mechanisms (e.g., redox, decomposition, precipitation) 6.

-

Enzyme-mediated reactions (e.g., P450 catalysis, allicin biosynthesis) .

-

Kinetics and thermodynamics (e.g., rate laws, reagent tables)4 11.

-

Novel reactivity discoveries (e.g., silica particle reactions, molecular resonances) .

Hypothetical Reaction Pathways

If "this compound" were a marine-derived alkaloid (similar to Haliclona metabolites), its potential reactivity might align with known sponge-derived compounds:

Data Gaps and Recommendations

-

Primary Issue : The compound "this compound" lacks scientific validation.

-

Suggested Actions :

-

Verify the compound’s name or provide structural data.

-

Explore analogs (e.g., Haliclona alkaloids) with documented reactivity.

-

Consult marine natural product databases (e.g., MarinLit) for related metabolites.

-

Authoritative Sources Consulted

Comparaison Avec Des Composés Similaires

Research Implications

However, its complexity poses synthetic challenges, prompting interest in shorter analogs like fulvynes for antimicrobial applications . Comparative studies suggest that minor structural modifications (e.g., chain length, functional groups) significantly alter bioactivity profiles, guiding targeted derivatization efforts .

Méthodes De Préparation

Reaction Design and Mechanism

The patented mixed-acid method (CN115784985A) addresses these challenges by decoupling the chlorine source (HCl) from the acidic environment, which is maintained by a protonic acid (e.g., H₂SO₄ or H₃PO₄). This separation allows precise control over chlorination kinetics.

Key Steps:

-

Acid Mixing: 8-Hydroxyquinoline is dissolved in a mixture of HCl (25–37 wt%) and protonic acid (30–60 wt%) at a molar ratio of 1:3–6:2–6 (8-hydroxyquinoline:HCl:protonic acid).

-

Oxidative Chlorination: Aqueous H₂O₂ (20–35 wt%) is added gradually at 10–30°C, initiating a radical-mediated chlorination. The reaction proceeds via a hypochlorous acid (HOCl) intermediate, generated in situ from HCl and H₂O₂.

-

Regioselectivity Control: The protonic acid modulates electrophilic substitution by stabilizing the quinoline nitrogens, favoring chlorination at C5 and C7 over C9.

Process Optimization

Table 1: Optimization Parameters and Outcomes

This protocol achieves 89–90% molar yield with 66% 5,7-dichloro-8-hydroxyquinoline and 33% 5-chloro-8-hydroxyquinoline, meeting pharmacopeial specifications without refrigeration.

Mechanistic Insights into Chlorination Regioselectivity

The regioselectivity of chlorination is governed by electronic and steric factors:

-

C5 Position: The electron-donating hydroxyl group at C8 activates the quinoline ring, making C5 (para to C8) susceptible to electrophilic attack.

-

C7 Position: After initial C5 chlorination, the electron-withdrawing Cl substituent directs subsequent chlorination to C7 (meta to C5).

Density functional theory (DFT) studies suggest that protonic acids stabilize the transition state for C7 chlorination by forming a hydrogen-bonded network with the C8 hydroxyl and adjacent chlorines. This stabilization reduces the activation energy by ~15 kJ/mol compared to HCl-only systems.

Industrial-Scale Purification Strategies

Post-reaction purification involves pH adjustment to 4–6 using NaOH, KOH, or Na₂CO₃ solutions (10–50 wt%), precipitating halquinol as a free base. Filtration under mild vacuum yields ≥99% pure product without residual solvents.

Table 2: Purification Outcomes Across Scales

| Scale (kg) | Purity (%) | 5,7-Dichloro (%) | 5-Chloro (%) |

|---|---|---|---|

| 0.1 | 99.2 | 66.1 | 33.5 |

| 10 | 98.9 | 66.3 | 33.1 |

| 100 | 98.7 | 66.4 | 33.2 |

Comparative Analysis of Synthesis Routes

Table 3: Traditional vs. Mixed-Acid Methods

| Metric | Traditional Method | Mixed-Acid Method |

|---|---|---|

| Yield (%) | 82.4 | 89.3–90.6 |

| 7-Chloro Impurity (%) | 6–8 | ≤4 |

| Energy Consumption | High (refrigeration) | Low (ambient cooling) |

| Atom Utilization | 68% | 89% |

Q & A

Q. How should researchers navigate ethical challenges in sourcing this compound-producing marine organisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.